molecular formula C52H84N2O6S2 B12789699 2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) CAS No. 78010-18-1

2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide)

Cat. No.: B12789699
CAS No.: 78010-18-1
M. Wt: 897.4 g/mol
InChI Key: PJKZDTSXKLWIJQ-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is a complex organic compound characterized by its unique structure, which includes a disulfide bond and a palmitoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) typically involves the following steps:

    Formation of the Palmitoyloxy Group: This step involves the esterification of palmitic acid with a suitable alcohol, such as 2-propanol, under acidic conditions to form the palmitoyloxy group.

    Amidation Reaction: The palmitoyloxy group is then reacted with an amine, such as 2-aminopropylbenzamide, to form the amide bond.

    Disulfide Bond Formation: Finally, the disulfide bond is introduced by oxidizing the thiol groups of two molecules of the amide product using an oxidizing agent like iodine or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for esterification and amidation, and controlled oxidation processes for disulfide bond formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bond can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amide and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a drug delivery agent. The palmitoyloxy group enhances its lipophilicity, allowing it to interact with cell membranes more effectively.

Medicine

In medicine, it is investigated for its potential therapeutic effects, particularly in targeting diseases that involve oxidative stress. The disulfide bond can act as a redox-active moiety, potentially modulating cellular redox states.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials, particularly those requiring specific redox properties.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) involves its interaction with cellular components through its disulfide bond and palmitoyloxy group. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating signaling pathways. The palmitoyloxy group enhances its interaction with lipid membranes, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide): Similar structure but with an ethyl group instead of a propyl group.

    2,2’-Dithiobis(N-(2-(stearoyloxy)propyl)benzamide): Similar structure but with a stearoyloxy group instead of a palmitoyloxy group.

Uniqueness

2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is unique due to its specific combination of a palmitoyloxy group and a propyl linker, which may confer distinct lipophilicity and reactivity compared to its analogs

Properties

CAS No.

78010-18-1

Molecular Formula

C52H84N2O6S2

Molecular Weight

897.4 g/mol

IUPAC Name

1-[[2-[[2-(2-hexadecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl hexadecanoate

InChI

InChI=1S/C52H84N2O6S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-39-49(55)59-43(3)41-53-51(57)45-35-31-33-37-47(45)61-62-48-38-34-32-36-46(48)52(58)54-42-44(4)60-50(56)40-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-38,43-44H,5-30,39-42H2,1-4H3,(H,53,57)(H,54,58)

InChI Key

PJKZDTSXKLWIJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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